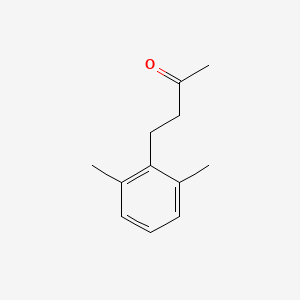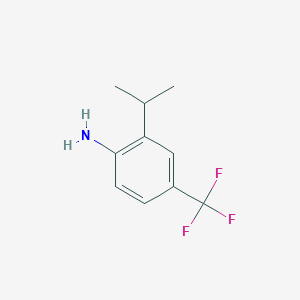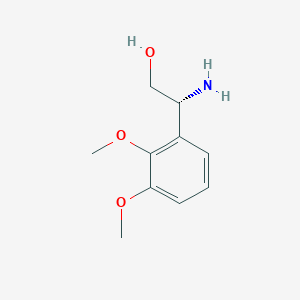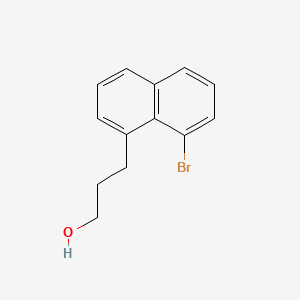
(r)-2-Amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol is an organic compound characterized by the presence of an amino group, a nitro group, and a hydroxyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol typically involves the nitration of 3-methylphenylamine followed by the reduction of the nitro group to an amino group. The hydroxyl group is then introduced through a series of reactions involving the appropriate reagents and conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol may involve large-scale nitration and reduction processes, followed by purification steps to ensure the compound meets the required specifications. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the nitro group can produce amines.
Aplicaciones Científicas De Investigación
®-2-Amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and nitro groups can participate in various biochemical reactions, influencing the compound’s biological activity. The hydroxyl group can also play a role in the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-(3-methylphenyl)ethanol: Lacks the nitro group, which can affect its reactivity and biological activity.
2-Amino-2-(3-nitrophenyl)ethanol: Lacks the methyl group, which can influence its steric properties and interactions with other molecules.
Uniqueness
®-2-Amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol is unique due to the presence of both a nitro group and a methyl group on the benzene ring, which can significantly impact its chemical and biological properties
Propiedades
Fórmula molecular |
C9H12N2O3 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(3-methyl-2-nitrophenyl)ethanol |
InChI |
InChI=1S/C9H12N2O3/c1-6-3-2-4-7(8(10)5-12)9(6)11(13)14/h2-4,8,12H,5,10H2,1H3/t8-/m0/s1 |
Clave InChI |
IOAFWXPFHHWBAG-QMMMGPOBSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)[C@H](CO)N)[N+](=O)[O-] |
SMILES canónico |
CC1=C(C(=CC=C1)C(CO)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Ethoxybicyclo[2.2.1]heptane-1-carboxylicacid](/img/structure/B13600173.png)





![Tert-butyl 1,1-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13600206.png)


![[3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronicacid](/img/structure/B13600211.png)

![1-methyl-N-(4-{4-methyl-3,5,9-triazatricyclo[8.4.0.0,2,6]tetradeca-1(10),2(6),4,11,13-pentaene-9-carbonyl}phenyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxamide](/img/structure/B13600221.png)


